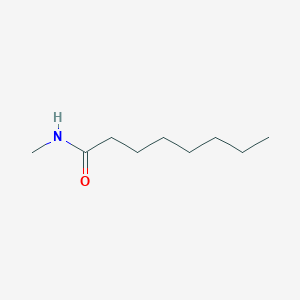

N-methyloctanamide

Description

N,N-Dimethyloctanamide (CAS 1118-92-9) is a tertiary amide with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . It is characterized by two methyl groups attached to the nitrogen atom of an octanamide backbone. This compound is noted for its stability under recommended storage conditions and is commonly used as a solvent or chemical intermediate in organic synthesis .

Properties

CAS No. |

1119-57-9 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

N-methyloctanamide |

InChI |

InChI=1S/C9H19NO/c1-3-4-5-6-7-8-9(11)10-2/h3-8H2,1-2H3,(H,10,11) |

InChI Key |

XDXKSZZAKNNKSG-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)NC |

Canonical SMILES |

CCCCCCCC(=O)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Aminoethyl)-N-Methyloctanamide Hydrochloride (NANMO)

Structural Features: NANMO is a synthetic derivative of octanamide featuring a methyl group and a 2-aminoethyl group on the nitrogen atom, with a hydrochloride salt form.

Key Differences from N,N-Dimethyloctanamide :

N-Hydroxyoctanamide

Structural Features: N-Hydroxyoctanamide (CAS 7377-03-9) replaces one methyl group of N,N-Dimethyloctanamide with a hydroxyl group, yielding the molecular formula C₈H₁₇NO₂ (molecular weight 159.23 g/mol) .

Properties and Uses :

- Limited data are available, but the hydroxyl group likely increases hydrogen-bonding capacity and reactivity compared to N,N-Dimethyloctanamide.

Mechanistic and Functional Insights

- Enzymatic Interactions : NANMO’s design bypassed complexities associated with polymyxin B, enabling precise kinetic studies of PA3944. This revealed a unique sequential acetylation mechanism, diverging from typical GNAT enzymes .

- Safety Profiles : N,N-Dimethyloctanamide’s stability and low reactivity under standard conditions make it preferable for laboratory use, whereas NANMO’s ionic nature may require specialized handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.